(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative featuring a pyrazole-methylene substituent and a 3-methoxypropyl chain. Its structural complexity arises from the conjugated system involving the thiazolidinone core, pyrazole ring, and aryl substituents, which may confer unique physicochemical and biological properties. This compound’s specific substitution pattern—particularly the 4-propoxyphenyl and 3-methoxypropyl groups—distinguishes it from analogs and likely modulates its solubility, stability, and target interactions.
Properties
Molecular Formula |
C27H29N3O3S2 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O3S2/c1-4-14-33-22-11-12-23(19(2)16-22)25-20(18-30(28-25)21-9-6-5-7-10-21)17-24-26(31)29(27(34)35-24)13-8-15-32-3/h5-7,9-12,16-18H,4,8,13-15H2,1-3H3/b24-17- |
InChI Key |
ASLVDPFMYUREHK-ULJHMMPZSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole moiety can be introduced through a condensation reaction between a hydrazine derivative and a β-diketone.
Final Coupling Reaction: The final step involves the coupling of the thiazolidinone ring with the pyrazole moiety using a suitable aldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic systems for organic transformations.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent against various bacterial and fungal strains.
Anti-inflammatory Agents: It may exhibit anti-inflammatory properties by inhibiting specific enzymes or pathways.
Medicine
Drug Development: The compound is being investigated for its potential as a lead compound in the development of new drugs for treating cancer, infections, and inflammatory diseases.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : The hexyl analog () exhibits lower solubility in polar solvents compared to the target compound’s 3-methoxypropyl group, which balances lipophilicity and polarity .
- Aryl Substituents : The 4-propoxyphenyl group in the target compound may enhance metabolic stability compared to shorter alkoxy chains (e.g., methoxy) .
Spectroscopic and Analytical Data
Comparative spectral data highlights structural nuances:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
